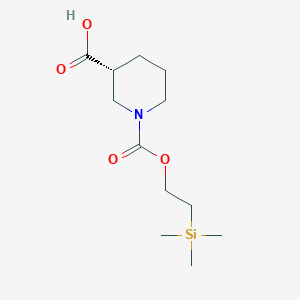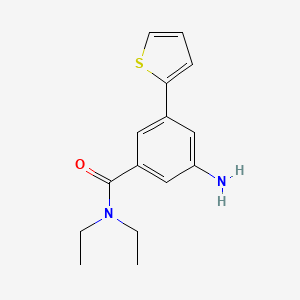
Nh-bis(peg2-acid) hydrochloride salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nh-bis(peg2-acid) hydrochloride salt is a branched polyethylene glycol (PEG) derivative with a central amino group and two terminal carboxylic acids. This compound is known for its excellent water solubility and biocompatibility, making it a valuable reagent in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nh-bis(peg2-acid) hydrochloride salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and carboxylic acid derivatives. The central amino group is introduced through a reaction with an activated ester, such as N-hydroxysuccinimide (NHS) ester . The reaction conditions typically involve mild temperatures and aqueous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to achieve consistent product quality. The final product is purified through techniques such as crystallization or chromatography and is stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Nh-bis(peg2-acid) hydrochloride salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include EDC, HATU, and NHS esters. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions are amide or ester derivatives of this compound, which can be further utilized in various applications .
Applications De Recherche Scientifique
Nh-bis(peg2-acid) hydrochloride salt has a wide range of applications in scientific research, including:
Mécanisme D'action
Nh-bis(peg2-acid) hydrochloride salt exerts its effects through its functional groups. The central amino group and terminal carboxylic acids enable it to form stable amide or ester bonds with other molecules. This property is crucial for its role in bio-conjugation and protein modification. The PEG backbone provides water solubility and biocompatibility, making it suitable for use in biological systems .
Comparaison Avec Des Composés Similaires
Nh-bis(peg2-acid) hydrochloride salt is unique due to its branched structure and dual functional groups. Similar compounds include:
Nh-(peg2-acid)2: A similar compound with two PEG2-acid groups but lacking the central amino group.
Nh-bis(peg2-c2-acid): Another derivative with a slightly different PEG chain length.
This compound stands out due to its enhanced solubility and biocompatibility, making it more versatile in various applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8.ClH/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19;/h15H,1-12H2,(H,16,17)(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYSXUGRAJFNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.83 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl-[2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid benzyl ester](/img/structure/B8126823.png)




![3-Methyl-N-(tetrahydro-pyran-4-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8126875.png)
![4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole](/img/structure/B8126883.png)




![4-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B8126908.png)
